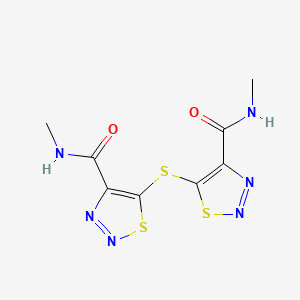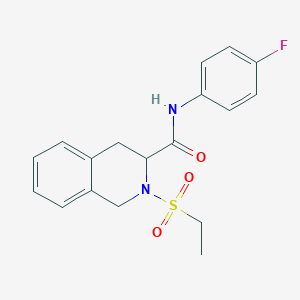![molecular formula C20H21ClN2O4S B12502634 Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12502634.png)
Methyl 5-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-2-(morpholin-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate core substituted with a morpholine ring, a chlorophenyl group, and an acetamido group, making it a unique molecule with diverse chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzoate core, followed by the introduction of the morpholine ring through nucleophilic substitution. The chlorophenyl group is then attached via a sulfonation reaction, and the acetamido group is introduced through an amide formation reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography. Industrial production also focuses on minimizing waste and maximizing yield through process optimization and the use of advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Aplicaciones Científicas De Investigación
METHYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: The compound has potential therapeutic applications, such as acting as a precursor for drug development or serving as a model compound in pharmacological studies.
Industry: It can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of METHYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the morpholine ring may interact with protein active sites, while the chlorophenyl group could enhance binding affinity through hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 5-{2-[(4-BROMOPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-{2-[(4-FLUOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE
- METHYL 5-{2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE
Uniqueness
METHYL 5-{2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDO}-2-(MORPHOLIN-4-YL)BENZOATE is unique due to the presence of the chlorophenyl group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds with different substituents.
Propiedades
Fórmula molecular |
C20H21ClN2O4S |
|---|---|
Peso molecular |
420.9 g/mol |
Nombre IUPAC |
methyl 5-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-2-morpholin-4-ylbenzoate |
InChI |
InChI=1S/C20H21ClN2O4S/c1-26-20(25)17-12-15(4-7-18(17)23-8-10-27-11-9-23)22-19(24)13-28-16-5-2-14(21)3-6-16/h2-7,12H,8-11,13H2,1H3,(H,22,24) |
Clave InChI |
HHICTKDWRYRUMY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC(=C1)NC(=O)CSC2=CC=C(C=C2)Cl)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12502558.png)
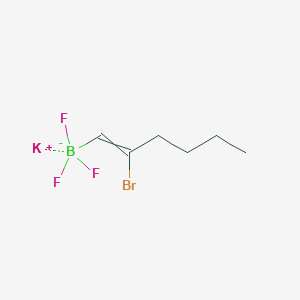
![3-Bromo-5-phenylbenzo[b]thiophene](/img/structure/B12502570.png)
![4-{[(4-chlorophenyl)sulfanyl]methyl}-N-(4-ethylphenyl)benzamide](/img/structure/B12502572.png)
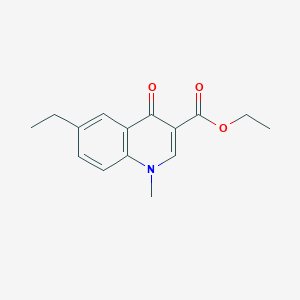
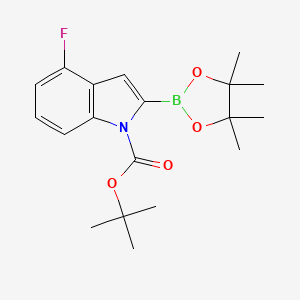
![N-[(E)-{1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylidene]-1,3-benzodioxol-5-amine](/img/structure/B12502582.png)
![1-[(4-Ethylphenyl)methyl]-4-(2-methylcyclohexyl)piperazine](/img/structure/B12502587.png)
![5-[2-(3,4,5-Trihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12502593.png)
![3-[4-(carbamoylamino)phenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12502601.png)
![2-Methyl-3-(1-{[4-methyl-7-(morpholin-4-yl)pyrido[3,4-d]pyridazin-1-yl]amino}ethyl)benzonitrile](/img/structure/B12502616.png)
